

An In-depth Technical Guide to 3-(Amidinothio)-1-propanesulfonic Acid

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Compound of Interest

Compound Name: 3-(Amidinothio)-1-propanesulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and potential applications of **3-(Amidinothio)-1-propanesulfonic acid**, a versatile zwitterionic buffer. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental applicability, and logical workflows.

Core Compound Properties

3-(Amidinothio)-1-propanesulfonic acid, also known by synonyms such as 3-S-Isothiuronium propyl sulfonate, is a valuable biochemical reagent.^[1] Its structure, featuring both a sulfonic acid group and an amidinium group, confers unique buffering capabilities, making it highly effective for maintaining stable pH levels in a variety of biological experiments and assays.^[1] This stability is critical for preserving enzyme activity and the structural integrity of proteins.^[1]

The key quantitative properties of **3-(Amidinothio)-1-propanesulfonic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C4H10N2O3S2	[1] [2] [3] [4]
Molecular Weight	198.27 g/mol	[1]
198.26 g/mol	[2] [3] [4]	
198.3 g/mol	[5]	
CAS Number	21668-81-5	[1] [2] [3] [4]
Purity	≥ 97%	[3]
≥ 99% (HPLC)	[1]	
Appearance	White powder	[1]
Storage Conditions	0-8 °C	[1]
PubChem ID	89008	[1] [5]
MDL Number	MFCD00085942	[1]

Applications in Research and Development

The unique properties of **3-(Amidinothio)-1-propanesulfonic acid** make it a compound of interest in several scientific domains:

- **Biochemical Research:** It is widely utilized as a potent buffer in biochemical assays to maintain stable pH conditions, which is essential for studying enzyme kinetics and protein interactions.[\[1\]](#)
- **Pharmaceutical Development:** The sulfonic acid group can enhance the solubility and bioavailability of drug candidates, making it a person of interest in drug formulation.[\[1\]](#) It is also explored in the design of specific enzyme inhibitors.[\[1\]](#)
- **Protein Stabilization:** This compound aids in stabilizing proteins during purification processes, which can lead to higher yields and better preservation of the protein's native structure.[\[1\]](#)

- Cell Culture: It can be a beneficial component in cell culture media, promoting cell growth and viability.^[1]

Representative Experimental Protocol: Enzyme Kinetics Assay

While specific, detailed experimental protocols explicitly citing the use of **3-(Amidinothio)-1-propanesulfonic acid** are not readily available in the public domain, its properties make it an excellent candidate for use as a buffering agent in enzyme kinetics studies. Below is a detailed, representative methodology for a generic enzyme kinetics assay where this compound would be highly suitable.

Objective: To determine the Michaelis-Menten kinetic parameters (K_m and V_{max}) of a model enzyme (e.g., β -galactosidase) using a colorimetric substrate (e.g., o-nitrophenyl- β -D-galactopyranoside, ONPG).

Materials:

- Purified enzyme (e.g., β -galactosidase)
- Substrate stock solution (e.g., ONPG in water)
- Assay Buffer: 100 mM **3-(Amidinothio)-1-propanesulfonic acid**, pH 7.5
- Stop Solution: 1 M Sodium Carbonate (Na_2CO_3)
- Spectrophotometer and cuvettes or a 96-well plate reader
- Thermostated water bath or incubator

Methodology:

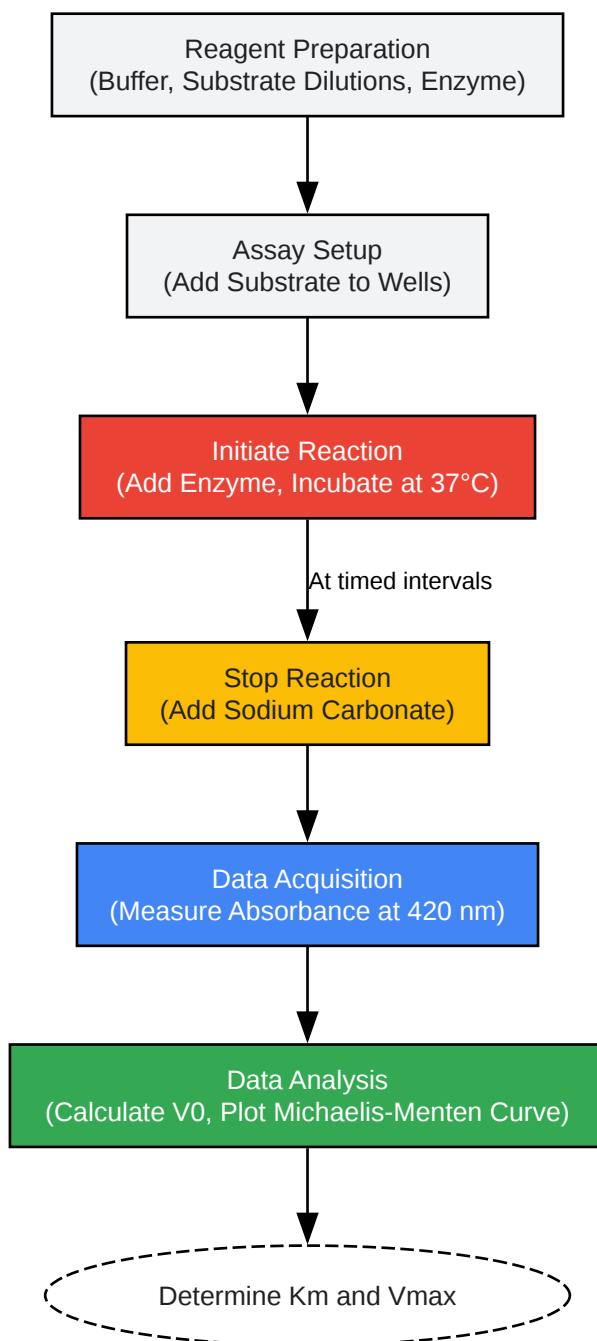
- Preparation of Reagents:
 - Prepare a series of substrate dilutions from the stock solution using the Assay Buffer. The final concentrations should bracket the expected K_m value (e.g., 0.1x to 10x K_m).

- Prepare a working solution of the enzyme in the Assay Buffer to a concentration that yields a linear reaction rate for at least 10 minutes.
- Pre-warm all solutions to the desired reaction temperature (e.g., 37°C).
- Enzyme Assay:
 - In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of each substrate dilution.
 - To initiate the reaction, add a fixed volume of the enzyme working solution to each tube/well and mix quickly. Start a timer immediately.
 - Incubate the reactions at the constant temperature.
 - At predetermined time points (e.g., 2, 4, 6, 8, 10 minutes), stop the reaction in one set of tubes/wells by adding a volume of the Stop Solution. The high pH of the stop solution will denature the enzyme and develop the color of the product (o-nitrophenol).
 - Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.
- Data Acquisition:
 - Measure the absorbance of the product (o-nitrophenol) at 420 nm using the spectrophotometer.
 - Subtract the absorbance of the "no enzyme" control from the corresponding experimental values.
- Data Analysis:
 - Convert the absorbance values to product concentration using a standard curve of the product or its known extinction coefficient.
 - Calculate the initial reaction velocity (V_0) for each substrate concentration from the linear portion of the product formation versus time plot.

- Plot the initial velocities (V_0) against the substrate concentrations ($[S]$).
- Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m and V_{max} .

Visualized Experimental Workflow

The following diagram illustrates the key stages of the representative enzyme kinetics assay described above.



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Workflow for a typical enzyme kinetics experiment.

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